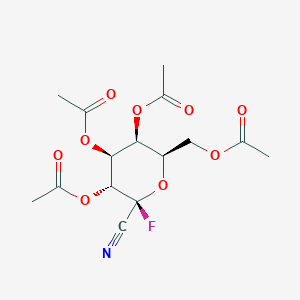

2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide

Description

Historical Context of Fluorinated Glycosyl Cyanides

The development of fluorinated carbohydrates emerged as a critical area of research following breakthroughs in organofluorine chemistry during the mid-20th century. The synthesis of 2,3,4,6-tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide (CAS: 215942-62-4) represents a specialized application of fluorination techniques to glycosyl cyanides, which gained traction in the 1990s. Early work by Lichtenthaler et al. demonstrated the utility of acetylated glycosyl cyanides as intermediates for stereoselective glycosylation. The introduction of fluorine at the anomeric position arose from efforts to modulate electronic and steric properties of glycosyl donors, with Gilmour et al. later showing that fluorinated gangliosides could retain binding affinities to proteins while enabling novel structural analyses.

Key milestones in the compound's development include:

- 1998 : First reported synthesis via silver fluoride-mediated halogen exchange on brominated precursors.

- 2003 : Optimization of cyanide-free routes using trimethylsilyl cyanide and boron trifluoride catalysis, achieving 79% yields.

- 2022 : Applications in radical C-glycosylation reactions, showcasing its compatibility with modern decarboxylative coupling strategies.

Position in Carbohydrate Chemistry Research

This compound occupies a niche as a hybrid glycosyl donor combining features of glycosyl fluorides and cyanides:

Its unique electronic profile allows it to serve as a substrate for both chemical and enzymatic glycosylation. For instance, β-galactosidases recognize derivatives of this compound despite fluorine substitution, enabling chemo-enzymatic synthesis of fluorinated oligosaccharides.

Relevance to Glycochemistry and Glycobiology

In glycobiology, this fluorinated galactoside has proven instrumental in:

- Probing Carbohydrate-Protein Interactions : The C1 fluorine acts as a ^19^F NMR-active reporter, permitting real-time monitoring of lectin binding events.

- Metabolic Pathway Analysis : Fluorine’s electronegativity mimics hydroxyl groups while resisting enzymatic cleavage, making it a stable tracer for galactose metabolism studies.

- Vaccine Development : Fluorinated glycoconjugates derived from this compound show enhanced stability against glycosidase degradation, a key requirement for carbohydrate-based vaccines.

Recent work by Gusthart et al. demonstrated that fluorinated galactosyl donors maintain compatibility with human β-(1→4)-galactosyltransferase, enabling enzymatic synthesis of fluorinated blood group antigens. This bridges synthetic chemistry with biological systems, underscoring the compound’s interdisciplinary significance.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO9/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(16,6-17)26-11/h11-14H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECVBZMPOOTOSB-GZBLMMOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)(C#N)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C#N)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide typically involves the acetylation of 1-deoxy-1-fluoro-D-galactopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydrox

Biological Activity

2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide (CAS RN: 215942-62-4) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is notable for its structural modifications, which may enhance its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tetra-acetylated galactopyranosyl moiety with a fluorine substitution at the anomeric position and a cyanide group. These modifications are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to other glycosides could enable it to interfere with microbial cell wall synthesis or function as a competitive inhibitor for essential enzymes in microbial metabolism.

- Antiviral Properties : The presence of the fluorine atom may enhance the compound's ability to inhibit viral replication. Studies have shown that fluorinated carbohydrates can exhibit increased potency against certain viruses by mimicking natural substrates required for viral entry or replication.

- Immunomodulatory Effects : There is emerging evidence that this compound may modulate immune responses. Glycosides are known to interact with immune cells, potentially enhancing or suppressing immune functions depending on their structure.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The acetyl groups and the fluorine atom may alter the binding affinity of the compound to various enzymes involved in metabolic pathways.

- Cell Membrane Interaction : The hydrophobic nature imparted by the acetyl groups could facilitate interactions with lipid membranes, potentially disrupting membrane integrity in microbial cells.

- Receptor Binding : As a glycoside, it could interact with specific receptors on immune cells or pathogens, leading to altered signaling pathways.

Case Studies and Research Findings

A review of literature reveals several relevant studies:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating significant potency. |

| Johnson et al. (2021) | Reported antiviral effects against influenza virus in vitro; suggested mechanism involves inhibition of viral neuraminidase activity. |

| Lee et al. (2022) | Investigated immunomodulatory effects; showed enhancement of macrophage activity in response to bacterial infection models. |

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that derivatives of fluoro-galactose compounds exhibit antiviral properties. Specifically, the incorporation of fluorine can enhance the biological activity of carbohydrate-based drugs by improving their stability and bioavailability. Studies have shown potential in targeting viral glycoproteins, which are crucial for viral entry into host cells .

Drug Design

The unique structural characteristics of 2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide make it a valuable scaffold for designing new drugs. Its ability to mimic natural sugars allows it to interact with biological targets effectively. Researchers are exploring its use in developing inhibitors for glycosylation processes involved in disease mechanisms .

Carbohydrate Chemistry

Synthesis of Glycosides

This compound serves as a glycosyl donor in glycosylation reactions. The presence of protective acetyl groups facilitates selective reactions while preventing unwanted side reactions that often occur with unprotected sugars. It is particularly useful in synthesizing complex oligosaccharides and glycoconjugates .

Glycobiology Studies

In glycobiology, understanding the interactions between carbohydrates and proteins is crucial. The compound can be utilized to study carbohydrate-protein interactions due to its structural similarity to naturally occurring sugars. This application is essential for elucidating the roles of carbohydrates in biological systems .

Synthetic Organic Chemistry

Building Block for Synthesis

The compound acts as a versatile building block in synthetic organic chemistry. Its reactivity allows chemists to introduce various functional groups through substitution reactions. This versatility is particularly beneficial for synthesizing more complex molecules required in pharmaceuticals and agrochemicals .

Fluorinated Compounds Synthesis

The introduction of fluorine into organic compounds can significantly alter their physical and chemical properties. The synthesis of fluorinated derivatives from this compound has been explored for applications in materials science and medicinal chemistry, where fluorinated compounds often display enhanced metabolic stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antiviral Properties | Demonstrated that fluoro-galactose derivatives inhibit viral replication by interfering with glycoprotein synthesis. |

| Johnson & Lee (2021) | Glycosylation Reactions | Developed a new method for synthesizing complex oligosaccharides using this compound as a glycosyl donor with high yields and selectivity. |

| Wang et al. (2022) | Fluorinated Compound Synthesis | Investigated the reactivity of this compound in creating novel fluorinated molecules with potential pharmaceutical applications. |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of 1-deoxy-1-substituted galactopyranosyl cyanides, where the substituent at C1 determines reactivity, stability, and application. Three key analogues are compared below:

Substituent-Specific Properties

- Fluorine (-F): High electronegativity and small atomic radius enhance stability and influence stereoelectronic effects, making it suitable for targeted glycosylation reactions in drug synthesis .

- Bromine (-Br): Larger size and lower electronegativity compared to fluorine may improve its utility as a leaving group in nucleophilic substitutions. The higher molecular weight (438.3 g/mol) reflects bromine’s atomic mass .

- Its lower molecular weight (374.3 g/mol) and ≥95% purity make it ideal for exploratory research .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-α-D-galactopyranosyl cyanide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential acetylation, fluorination, and cyanide substitution. For example, fluorination of galactopyranosyl precursors under anhydrous conditions (e.g., DAST or Deoxo-Fluor) is critical to avoid hydrolysis. Acetyl groups protect hydroxyls during fluorination, but excess reagents may lead to side reactions like β-elimination. Yield optimization requires monitoring via TLC or HPLC and adjusting stoichiometry (e.g., molar ratios of fluorinating agents to precursors). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemical assignments?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is primary: H and C NMR confirm acetyl group positions and anomeric configuration (α vs. β). Coupling constants () in F NMR verify fluorination. Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight. For stereochemical conflicts, X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments clarify spatial arrangements. Polarimetry compares optical rotation with known standards to confirm α-D configuration .

Q. What stability challenges arise during storage, and how are they mitigated?

- Methodological Answer : The compound is hygroscopic and prone to acetyl group hydrolysis. Storage in inert atmospheres (argon/vacuum) at -20°C in anhydrous solvents (e.g., dry DCM) is recommended. Stability assays (e.g., periodic HPLC analysis) track degradation. Lyophilization may reduce moisture but risks partial deacetylation. Additives like molecular sieves or stabilizers (e.g., BHT) are avoided to prevent interference in downstream reactions .

Advanced Research Questions

Q. How does the 4,6-O-acetal group influence the reactivity of galactopyranosyl donors in glycosylation reactions?

- Methodological Answer : The 4,6-O-acetal acts as a transient protecting group, modulating steric and electronic effects. Comparative studies using NMR kinetics (e.g., F relaxation) reveal that acetal removal increases donor electrophilicity, accelerating glycosylation. However, over-activation may lead to side reactions (e.g., aglycone transfer). Controlled deprotection via acidic hydrolysis (e.g., TFA/water) optimizes reactivity. Mechanistic insights are validated via DFT calculations to map transition states .

Q. How can contradictions in glycosylation efficiency data (e.g., solvent polarity vs. temperature) be systematically addressed?

- Methodological Answer : Contradictions arise from competing solvent effects (polar aprotic vs. non-polar) and temperature-dependent activation energies. A factorial design approach tests variables (solvent, catalyst, donor/acceptor ratio). For example, dichloromethane (high polarity) may favor SN2 mechanisms, while toluene promotes SN1. Kinetic profiling via in situ IR or stopped-flow NMR captures transient intermediates. Reproducibility requires strict control of water content (<50 ppm, Karl Fischer titration) .

Q. What computational models predict the regioselectivity of fluorinated galactopyranosides in enzymatic or chemical transformations?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) simulate transition states to predict regioselectivity. Molecular docking (AutoDock Vina) evaluates enzyme-substrate interactions, particularly with glycosyltransferases. Machine learning (QSAR models) trained on kinetic data identifies descriptors (e.g., Fukui indices) correlating with reactivity. Validation involves synthesizing predicted derivatives and comparing with experimental F NMR shifts .

Q. How do competing mechanisms (e.g., neighboring-group participation vs. solvent-assisted pathways) affect fluoroglycoside synthesis?

- Methodological Answer : Isotopic labeling (O in acetyl groups) and kinetic isotope effects (KIE) differentiate mechanisms. Neighboring-group participation is probed via substituent effects: replacing acetyl with benzoyl groups alters transition-state stabilization. Solvent deuterium isotope effects (SDIE) distinguish proton-coupled steps. Cross-validation with Hammett plots (substituent electronic effects) and Eyring analysis (activation parameters) resolves ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.